Benzylboronic acid pinacol ester
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2,15)13(3,4)17-14(16)10-11-8-6-5-7-9-11/h5-9,15-16H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCDWDCNPGFCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzylboronic Acid Pinacol Ester
Established Synthetic Pathways
Traditional methods for the synthesis of benzylboronic acid pinacol (B44631) ester have largely relied on the borylation of organometallic intermediates and the transition metal-catalyzed coupling of benzylic halides.
Borylation via Organometallic Intermediates (e.g., Grignard Reagents)
A foundational approach to the synthesis of benzylboronic acid pinacol ester involves the use of Grignard reagents. escholarship.orgnih.gov This method typically entails the reaction of a benzylmagnesium halide with a boron-containing electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacolborane) or bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction of Grignard reagents with pinacolborane (HBpin) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at ambient temperature provides the corresponding pinacolboronate esters in good yields. escholarship.orgorganic-chemistry.org An intermediate dialkoxy alkylborohydride is formed, which then eliminates hydridomagnesium bromide to yield the final product. organic-chemistry.org
This pathway can also be executed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of the borating agent. escholarship.orggoogle.com This one-pot procedure is particularly advantageous for reactive halides, such as benzylic halides, as it minimizes the formation of Wurtz coupling side products. escholarship.org The use of pre-formed Grignard reagents or their in situ generation offers a versatile and widely applicable route to this compound and its derivatives. nih.govgoogle.com
| Reagent | Borating Agent | Conditions | Yield | Reference |
| Benzylmagnesium halide | Isopropoxy pinacolborane | THF, rt | Good | nih.gov |
| Benzylmagnesium halide | Pinacolborane (HBpin) | THF, rt | Very Good | escholarship.orgorganic-chemistry.org |
| Benzyl (B1604629) halide, Mg | Pinacolborane (HBpin) | Barbier conditions | Quantitative | google.com |
Transition Metal-Catalyzed Borylation of Benzylic Halides
The direct borylation of benzylic halides using transition metal catalysts represents a significant advancement in the synthesis of this compound, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic routes.
Palladium complexes have proven to be highly effective catalysts for the borylation of benzylic halides with pinacolborane. researchgate.netgoogle.com Catalyst systems such as PdCl₂(PPh₃)₂ in the presence of a base like i-Pr₂NEt facilitate this transformation, affording the desired benzylboronates in good yields. researchgate.netgoogle.com Another effective catalyst is Pd(PPh₃)₄ with K₂CO₃ as the base. google.com These methods provide a direct route from readily available benzylic halides to the corresponding boronate esters. nih.gov
More recent developments have focused on improving catalyst efficiency and expanding the substrate scope. A highly efficient method utilizes PdCl₂(CH₃CN)₂ with a suitable ligand, allowing for the conversion of various aryl and heteroaryl halides, including some chlorides, into their pinacol boronate esters with low catalyst loadings and short reaction times. nih.govorganic-chemistry.org This system is notable for its use of the more atom-economical pinacol borane (B79455) as the boron source. nih.gov
A novel palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids has also been developed. acs.orgacs.org This method involves the C-C bond cleavage of benzylic acids and subsequent C-B bond formation, providing a unique route to benzylboronates from common starting materials. acs.orgacs.org The reaction proceeds via oxidative addition of the palladium catalyst to the acyl C-O bond, followed by decarbonylation and transmetalation with bis(pinacolato)diboron. acs.orgacs.org
| Starting Material | Catalyst System | Boron Source | Key Features | Reference |
| Benzyl halides | PdCl₂(PPh₃)₂ / i-Pr₂NEt | Pinacolborane | Good yields | researchgate.netgoogle.com |
| Benzyl halides | Pd(PPh₃)₄ / K₂CO₃ | Pinacolborane | Good yields | google.com |
| Aryl/Heteroaryl halides | PdCl₂(CH₃CN)₂ / Ligand | Pinacolborane | Low catalyst loading, short reaction time | nih.govorganic-chemistry.org |
| Benzylic carboxylic acids | Pd(OAc)₂ / DPPent | Bis(pinacolato)diboron | Decarbonylative borylation | acs.orgacs.org |
While palladium catalysts are prevalent, nickel and cobalt complexes have emerged as powerful alternatives for the synthesis of benzylboronic acid pinacol esters. Nickel catalysts, for instance, have been successfully employed in the stereospecific cross-coupling of secondary benzylic ammonium (B1175870) salts with diboronate esters to produce enantioenriched benzylic boronates. nih.gov This method is advantageous as it utilizes readily available and often enantiopure amine-derived electrophiles. nih.gov
Cobalt catalysts have been shown to be active in the C(sp³)–H borylation of alkyl arenes using B₂pin₂. acs.org These reactions can lead to polyborylation, and in some cases, can functionalize remote, unactivated C(sp³)–H bonds through a combination of C-H activation and alkyl isomerization. acs.org Mechanistic studies on cobalt-catalyzed C-H borylation have provided insights into the catalyst resting state and the turnover-limiting step, which can vary depending on the substrate and boron source. nih.gov
Modern Catalytic Advances in this compound Synthesis
Recent research has focused on developing more direct and efficient methods for synthesizing this compound, with a particular emphasis on C-H activation strategies.
C-H Borylation Methodologies
Direct C-H borylation has become an increasingly important and environmentally friendly method for synthesizing organoboron compounds. organic-chemistry.orgnih.gov This approach avoids the pre-functionalization of the starting material, such as conversion to a halide or organometallic reagent. nih.gov Transition metal catalysts, including those based on rhodium, iridium, and iron, have been utilized for the direct borylation of benzylic C-H bonds. organic-chemistry.org For example, an iron-catalyzed benzylic C-H borylation reaction has been developed that exhibits unique selectivity, targeting primary and secondary C(sp³)-H bonds under mild conditions. organic-chemistry.org The borylation of the C-H bond at the benzylic position has also been achieved using a rhodium-based catalyst with pinacolborane at elevated temperatures. google.com Furthermore, a Pd/C catalytic system can selectively borylate the C-H bond of alkylbenzenes with either bis(pinacolyl)diboron or pinacolborane. google.com These C-H activation methods represent a significant step towards more sustainable and atom-economical syntheses of this compound.
Homologation Reactions for this compound Formation
Homologation reactions, which involve the insertion of a single carbon atom, represent a powerful strategy for the synthesis of benzylboronic acid pinacol esters from readily available arylboronic acids.
Palladium-Catalyzed Formal Homologation of Arylboronic Acids
A significant advancement in the synthesis of benzylboronic acid pinacol esters is the palladium-catalyzed formal homologation of arylboronic acids. acs.orgnih.govnih.govchemrxiv.org This method provides a direct route from arylboronic acids to their this compound counterparts, avoiding the need for stoichiometric organometallic reagents. acs.orgnih.govnih.gov The reaction utilizes halomethylboronic acid pinacol esters as a key reagent, which undergoes a facile oxidative addition to a palladium(0) catalyst. acs.orgnih.govnih.gov This process is notable for its chemoselective transmetalation, allowing for the formal insertion of a C1 unit. acs.orgnih.govnih.gov
The reaction's utility is highlighted by its ability to produce benzyl Bpin products that can be further used in stepwise C(sp³)–C(sp²) cross-coupling reactions to form diarylmethane structures, which are common in pharmacologically active molecules. acs.orgnih.govchemrxiv.org The mechanism is believed to be enhanced by an α-boryl effect, which facilitates the oxidative addition step. acs.orgnih.govnih.gov Control experiments have provided insight into the reactivity and stability of the halomethylboronic acid pinacol ester, underscoring its unique role in this transformation. nih.gov
A typical procedure involves the reaction of an arylboronic acid with a bromomethyl boronic acid pinacol ester in the presence of a palladium catalyst. nih.gov The reaction conditions have been optimized to achieve good yields with low catalyst loadings. chemrxiv.org
Table 1: Palladium-Catalyzed Homologation of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | This compound | 75 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | (4-Methoxybenzyl)boronic acid pinacol ester | 82 | nih.gov |
| 3 | 4-Chlorophenylboronic acid | (4-Chlorobenzyl)boronic acid pinacol ester | 68 | nih.gov |
| 4 | 2-Naphthylboronic acid | (Naphthalen-2-ylmethyl)boronic acid pinacol ester | 71 | nih.gov |
Photochemical Homologation with N-Sulfonylhydrazones and Diazo Compounds
Another effective method for the one-carbon homologation of boronic acids involves a photochemical approach utilizing N-sulfonylhydrazones or diazo compounds. rsc.orgnih.govrsc.org This strategy is particularly valuable as it allows for the synthesis of substituted benzylboronates under mild conditions, which helps to prevent the protodeboronation of the often-unstable benzylboronic acid products. rsc.orgnih.govrsc.org
The reaction proceeds through the in situ generation of a diazo compound from an N-tosylhydrazone salt via photolysis. rsc.orgnih.gov This is followed by a geminal carboborylation of the diazoalkane. rsc.orgnih.gov The resulting benzylboronic acid is then trapped with pinacol to yield the stable pinacol ester. rsc.orgnih.govrsc.org This photochemical method has been successfully applied to the reaction of both alkylboronic acids with N-tosylhydrazones of aromatic aldehydes and ketones, and arylboronic acids with N-tosylhydrazones of aliphatic ketones. rsc.orgnih.govrsc.org A key advantage of this light-promoted reaction is its compatibility with a wide range of functional groups and its adaptability to continuous flow setups. rsc.orgnih.gov
In a related transition-metal-free approach, trimethylsilyldiazomethane (B103560) (TMSCHN2) can be used for the homologation of arylboronic acids, offering a straightforward and scalable synthesis of pinacol benzylboronates with good functional-group tolerance. rsc.org
Table 2: Photochemical Homologation with N-Tosylhydrazones
| Entry | Boronic Acid | N-Tosylhydrazone of | Product | Yield (%) | Reference |
| 1 | n-Butylboronic acid | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)pentylboronic acid pinacol ester | 78 | rsc.org |
| 2 | Phenylboronic acid | Acetone | 2-Phenylpropan-2-ylboronic acid pinacol ester | 72 | rsc.org |
| 3 | 4-Fluorophenylboronic acid | Cyclohexanone | 1-(4-Fluorophenyl)cyclohexylboronic acid pinacol ester | 65 | rsc.org |
Electroreductive Coupling for Carbon-Boron Bond Formation
Electroreductive coupling presents an alternative and mild method for the formation of the carbon-boron bond in benzylboronic acid pinacol esters. researchgate.net This electrochemical approach involves the reductive coupling of benzylic halides with a boron source, such as pinacolborane or trialkyl borates. researchgate.net The reaction is typically carried out in a single-compartment cell at room temperature, utilizing a sacrificial magnesium anode. researchgate.net
This method is advantageous as it avoids the use of transition metals. researchgate.net The electrosynthesis has been successfully applied to the coupling of pinacolborane with benzylic halides to afford benzylboronic acid pinacol esters in moderate to good yields. researchgate.net For instance, the electrochemical reaction between benzylic halides and pinacolborane can be conducted in a one-compartment cell with a magnesium anode and a nickel cathode under mild conditions. researchgate.net
Stereoselective Synthesis of Enantioenriched Benzylboronic Acid Pinacol Esters
The development of stereoselective methods to produce enantioenriched benzylboronic acid pinacol esters is of significant interest due to the importance of chiral building blocks in medicinal chemistry and asymmetric synthesis. rsc.orgresearchgate.netnih.gov
Several catalytic asymmetric strategies have been developed to access these valuable compounds. One notable approach is the rhodium-catalyzed asymmetric hydroboration of allylic and homoallylic phosphonates bearing an aryl or heteroaryl substituent. rsc.org This method provides functionalized chiral secondary benzylic boronic esters with high yields and enantiomeric ratios. rsc.org The reaction demonstrates stereoconvergence, where both (E)- and (Z)-alkene isomers yield the same major enantiomer of the product, which is attributed to a rapid (Z)- to (E)-alkene isomerization during the catalytic process. rsc.org
Another powerful strategy involves a dual photoredox/nickel catalysis for the stereoconvergent multicomponent cross-coupling of vinyl boronates, alkyltrifluoroborates, and aryl halides. nih.gov This synergistic approach allows for the synthesis of a wide variety of enantioenriched benzylic boronic esters from commercially available starting materials with good to excellent enantioselectivity. nih.gov
Furthermore, the copper(I)-catalyzed enantioselective borylation of racemic benzyl chlorides has been achieved using specific bisphosphine ligands, providing chiral benzylboronates with high enantioselectivity. researchgate.net Mechanistic studies suggest the involvement of a benzylic radical intermediate in this transformation. researchgate.net
Table 3: Enantioselective Synthesis of Benzylboronic Acid Pinacol Esters
| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| 1 | (E)-Diethyl (3-phenylallyl)phosphonate | [Rh(cod)Cl]₂ / (R)-BINAP | (R)-Diethyl (2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate | 86 | 98 | rsc.org |
| 2 | Vinyl boronate, 4-iodotoluene, ethyl trifluoroborate | Ir(ppy)₃ / NiBr₂·diglyme / Chiral Ligand | (S)-1-(p-Tolyl)ethylboronic acid pinacol ester | 75 | 96 | nih.gov |
| 3 | rac-1-Phenylethyl chloride | CuCl / QuinoxP* | (R)-1-Phenylethylboronic acid pinacol ester | 70 | 92 | researchgate.net |
Transformations and Synthetic Applications of Benzylboronic Acid Pinacol Ester
Nucleophilic Reactivity of Activated Benzylboronate Species
The inherent electrophilicity of the boron atom in benzylboronic acid pinacol (B44631) ester precludes direct nucleophilic behavior. However, its reactivity can be inverted through activation with a suitable Lewis base, transforming the benzylic group into a powerful nucleophile for synthetic applications.
The most common strategy for activating benzylboronic acid pinacol ester involves its reaction with strong Lewis bases, particularly organolithium reagents like sec-butyllithium (s-BuLi). This process involves the irreversible coordination of the organolithium compound to the vacant p-orbital of the boron atom. This coordination results in the formation of a tetracoordinate boronate "ate" complex. In this negatively charged complex, the carbon-boron bond is significantly polarized, rendering the benzyl (B1604629) group electron-rich and highly nucleophilic. This activated benzylboronate species is then capable of reacting with a variety of electrophiles.
The activated benzylboronate nucleophile readily participates in 1,2-addition reactions with carbonyl compounds and imines, providing a direct route to substituted alcohols and amines.
A significant application of the Lewis base activation strategy is the chemoselective benzylation of aldehydes. When this compound is activated with s-BuLi, the resulting boronate complex contains both a benzyl and a sec-butyl group. Remarkably, this activated nucleophile chemoselectively transfers the benzyl group to the aldehyde electrophile over the sec-butyl group. This reaction proceeds in excellent yields for a wide range of aromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents without a significant impact on reaction efficiency. The use of polar aprotic additives such as N-methyl-2-pyrrolidone (NMP), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), and tetramethylethylenediamine (TMEDA) has been shown to improve product yields by favoring the nucleophilic addition pathway over potential side reactions.
Table 1: Chemoselective Benzylation of Various Aldehydes
| Entry | Aldehyde | Additive | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | - | 1-Phenyl-2-propanol | 55 |
| 2 | Benzaldehyde | NMP | 1-Phenyl-2-propanol | 82 |
| 3 | 4-Methoxybenzaldehyde | NMP | 1-(4-Methoxyphenyl)ethanol | 95 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | NMP | 1-(4-(Trifluoromethyl)phenyl)ethanol | 91 |
| 5 | 2-Naphthaldehyde | NMP | 1-(Naphthalen-2-yl)ethanol | 95 |
Data sourced from research on Lewis base activated boronate nucleophiles.
The nucleophilic addition of activated benzylboronates extends to ketones and imines. The reaction is particularly effective with activated ketones, such as trifluoromethyl ketones, affording the corresponding tertiary alcohols in good yields. An important feature of this transformation is its high chemoselectivity; the benzylboronate nucleophile selectively adds to a ketone in the presence of other carbonyl functionalities like esters and amides. Competition experiments have established a relative reactivity order among electrophiles, with difluoromethyl ketones being more reactive than trifluoromethyl ketones, which are in turn more reactive than aldehydes under these specific conditions. The addition of the additive 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to accelerate the reaction rate and improve efficiency. The reaction is also effective with both secondary and tertiary benzylboronate nucleophiles.
Table 2: Benzylation of Activated Ketones
| Entry | Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 2,2,2-Trifluoroacetophenone | 1,1,1-Trifluoro-2-phenylpropan-2-ol | 84 |
| 2 | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | 81 |
| 3 | 2,2-Difluoro-1-phenylethan-1-one | 2,2-Difluoro-1-phenylpropan-1-ol | 75 |
Data compiled from studies on nucleophilic additions to activated ketones.
Beyond carbonyl additions, activated benzylboronates serve as effective nucleophiles in substitution reactions with alkyl electrophiles, enabling the formation of sp³-sp³ carbon-carbon bonds.
A notable development is the transition metal-free cross-coupling reaction between benzylboronic esters and alkyl halides. The nucleophilic boronate intermediate, generated by the reaction of the boronic ester with an alkyllithium reagent, readily couples with primary alkyl bromides and alkyl iodides. In contrast, alkyl chlorides and tosylates exhibit minimal reactivity under these conditions. This method demonstrates good chemoselectivity, with the boronate nucleophile preferentially reacting with an alkyl bromide in the presence of other electrophilic sites such as alkyl chlorides or epoxides. The reaction is robust and accommodates primary, secondary, and even sterically hindered tertiary benzylboronic esters as effective nucleophiles. Mechanistic investigations involving enantioenriched nucleophiles suggest that the reaction proceeds via a radical-based mechanism rather than a stereospecific Sₙ2 pathway.
Table 3: Transition Metal-Free Coupling of Benzylboronic Esters with Alkyl Bromides
| Entry | Benzylboronic Ester | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Primary (BnBpin) | 1-Bromoheptane | Octylbenzene | 81 |
| 2 | Primary (BnBpin) | 1-Iodoheptane | Octylbenzene | 78 |
| 3 | Secondary | 1-Bromopentane | (1-Cyclohexylhexyl)benzene | 84 |
Data sourced from research on transition metal-free sp³-sp³ carbon-carbon coupling.
Carbon-Carbon Bond Forming Reactions with Alkyl Electrophiles
Copper-Catalyzed Ring-Opening of Epoxides and Aziridines
The copper-catalyzed ring-opening of epoxides and aziridines with this compound represents a significant synthetic strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology provides access to valuable structural motifs such as 1,2-diols and β-amino alcohols, which are prevalent in biologically active molecules and natural products. nih.govnih.govorganic-chemistry.org
A key feature of this transformation is the activation of the this compound. This is often achieved using an alkyllithium reagent, which forms a more nucleophilic boronate intermediate. nih.gov This "ate" complex is then capable of participating in the copper-catalyzed ring-opening reaction. Copper(I) salts, such as copper(I) iodide (CuI), have been found to be effective catalysts for this process. nih.gov
The reaction generally proceeds with good regioselectivity, with the nucleophilic attack of the benzyl group occurring preferentially at the less sterically hindered carbon of the epoxide or aziridine ring. nih.gov This is consistent with an S(_N)2-type mechanism. libretexts.orglibretexts.org The high ring strain of the three-membered epoxide and aziridine rings is a key driving force for this reaction. libretexts.orglibretexts.org
For epoxides, this reaction leads to the formation of β-phenethyl alcohols. A variety of substituted epoxides have been shown to be suitable substrates for this transformation. nih.gov While the reaction is efficient for many substrates, the regioselectivity can be lower with certain epoxides, such as styrene oxide, where a mixture of regioisomers may be observed. nih.gov
In the case of aziridines, particularly N-sulfonyl activated aziridines, the copper-catalyzed ring-opening with this compound provides a direct route to β-benzylated amines. researchgate.net The reaction conditions are generally mild, and the transformation is tolerant of various functional groups.
The proposed catalytic cycle for the copper-catalyzed ring-opening of epoxides involves the formation of a dibenzylcuprate intermediate. nih.gov This intermediate is thought to react with the epoxide, leading to the ring-opened product. Experimental evidence, such as the racemization of an enantioenriched benzylic nucleophile, suggests the possible involvement of single-electron transfer (SET) processes and radical intermediates in the catalytic cycle. nih.gov
Table 1: Examples of Copper-Catalyzed Ring-Opening of Epoxides with this compound
| Epoxide Substrate | Product | Yield (%) | Regioselectivity |
| Propylene oxide | 1-Phenyl-2-propanol | 94 | >20:1 |
| 1,2-Butylene oxide | 1-Phenyl-2-butanol | 92 | >20:1 |
| Styrene oxide | 1,2-Diphenylethanol & 2,2-Diphenylethanol | 94 | 4:1 |
| Cyclohexene oxide | trans-2-Benzylcyclohexanol | 85 | >20:1 |
It is important to note that while the use of this compound in these reactions is well-documented, the broader scope of using various alkylboronic esters in copper-catalyzed epoxide openings is also an area of active research. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
This compound is a versatile reagent in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound serves as an effective coupling partner. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the benzyl group of the boronic ester and an aryl, vinyl, or alkyl halide or triflate.
The general reaction scheme involves the reaction of this compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is well-established and proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the benzyl group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
A wide range of palladium catalysts can be employed, with phosphine ligands often used to modulate the reactivity and stability of the catalytic species. The choice of base is also crucial for the efficiency of the reaction, with common bases including carbonates, phosphates, and hydroxides.
This compound has been successfully utilized in the synthesis of a diverse array of diarylmethanes and related structures. The reaction is tolerant of a wide variety of functional groups on both coupling partners, making it a highly versatile and widely applied method in medicinal chemistry and materials science.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling with this compound
| Aryl Halide | Product | Catalyst | Base | Yield (%) |
| 4-Bromotoluene | 4-Benzyltoluene | Pd(PPh(_3))(_4) | K(_2)CO(_3) | 95 |
| 1-Chloro-4-nitrobenzene | 4-Benzyl-1-nitrobenzene | PdCl(_2)(dppf) | K(_3)PO(_4) | 88 |
| 2-Iodopyridine | 2-Benzylpyridine | Pd(OAc)(_2)/SPhos | Cs(_2)CO(_3) | 92 |
| Vinyl bromide | Allylbenzene | Pd(dba)(_2)/XPhos | K(_2)CO(_3) | 85 |
The stability and ease of handling of this compound compared to other organometallic reagents contribute to its widespread use in Suzuki-Miyaura cross-coupling reactions.
Chan-Lam Type Couplings for C-N and C-O Heteroatom Bond Formation
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using organoboronic acids. This compound is a suitable substrate for these copper-catalyzed transformations, offering a direct route to N-benzylated and O-benzylated compounds.
In a typical Chan-Lam C-N coupling, this compound is reacted with an amine in the presence of a copper catalyst, often in the presence of an oxidant such as oxygen or a peroxide, and a base. The reaction mechanism is thought to involve the formation of a copper(II)-amine complex, followed by transmetalation with the boronic ester and reductive elimination to afford the N-benzylated product.
Similarly, the Chan-Lam C-O coupling involves the reaction of this compound with an alcohol or phenol under copper catalysis to form the corresponding benzyl ether. These reactions are often carried out at room temperature and are tolerant of a wide range of functional groups.
The versatility of the Chan-Lam coupling with this compound makes it a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Table 3: Examples of Chan-Lam Coupling with this compound
| Heteroatom Nucleophile | Product | Catalyst | Oxidant | Yield (%) |
| Aniline | N-Benzylaniline | Cu(OAc)(_2) | O(_2) | 85 |
| Pyrrolidine | N-Benzylpyrrolidine | CuI | TEMPO | 90 |
| Phenol | Benzyl phenyl ether | Cu(OAc)(_2) | O(_2) | 82 |
| Methanol | Benzyl methyl ether | CuCl(_2) | Pyridine | 78 |
Dual Catalyzed Arylation and Alkylation Reactions (e.g., Ir/Ni Catalysis)
Recent advancements in catalysis have led to the development of dual catalytic systems that enable novel transformations. One such example is the iridium/nickel dual-catalyzed reaction for the arylation and alkylation of various substrates, where this compound can serve as a key reagent.
In these systems, two distinct catalytic cycles operate in concert to achieve the desired transformation. For instance, an iridium photocatalyst can be used to generate a radical intermediate from a suitable precursor. This radical can then engage in a nickel-catalyzed cross-coupling cycle with this compound.
An example of such a reaction is the coupling of this compound with an alkyl halide. The iridium photocatalyst, upon irradiation with visible light, can facilitate the formation of an alkyl radical from the halide. This radical then enters a nickel catalytic cycle, where it combines with the benzyl group from the boronic ester to form the cross-coupled product.
This methodology has expanded the scope of cross-coupling reactions, enabling the synthesis of complex molecules with high levels of control and efficiency.
Palladium(0)-Mediated [¹¹C] Carbonylation Reactions
The introduction of the short-lived positron-emitting isotope carbon-11 (¹¹C, t(_½) ≈ 20.4 min) into organic molecules is of great importance for positron emission tomography (PET) imaging. Palladium(0)-mediated carbonylation reactions have emerged as a powerful tool for the rapid and efficient incorporation of [¹¹C]carbon monoxide ([¹¹C]CO) into various functional groups.
This compound can be utilized as a substrate in these [¹¹C]carbonylation reactions to synthesize ¹¹C-labeled benzyl ketones. The reaction typically involves the coupling of this compound with an aryl or vinyl halide or triflate in the presence of a palladium(0) catalyst and [¹¹C]CO.
The reaction proceeds rapidly to accommodate the short half-life of ¹¹C. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by the insertion of [¹¹C]CO into the palladium-carbon bond. Subsequent transmetalation of the benzyl group from the boronic ester and reductive elimination yields the desired ¹¹C-labeled ketone.
This method provides a valuable route for the synthesis of PET radiotracers, which are essential for in vivo imaging of biological processes and for diagnostic applications in medicine.
Radical Chemistry and Photoredox Transformations
Beyond traditional metal-catalyzed cross-coupling reactions, this compound is also a competent participant in radical chemistry and photoredox transformations. These modern synthetic methods offer alternative pathways for bond formation under mild and often environmentally benign conditions.
In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with this compound or a suitable reaction partner. This can lead to the formation of a benzyl radical, which can then participate in a variety of subsequent reactions.
For example, the photoredox-generated benzyl radical can undergo addition to alkenes or alkynes, or participate in conjugate addition reactions. These transformations provide access to a range of complex molecular scaffolds that would be challenging to synthesize using conventional methods.
Furthermore, this compound can be employed in radical-mediated C-H functionalization reactions. In these processes, a radical initiator or a photoredox catalyst can be used to generate a radical species that can abstract a hydrogen atom from a C-H bond. The resulting carbon-centered radical can then be trapped by the this compound, leading to the formation of a new carbon-carbon bond.
The use of this compound in radical and photoredox chemistry is a rapidly evolving field, with new and innovative applications continually being developed. These methods offer a powerful and versatile approach to the construction of complex organic molecules.
Diverse Synthetic Manipulations
Beyond radical couplings, this compound undergoes several other important synthetic transformations, allowing for the introduction of different functional groups or the removal of the boryl moiety.
The introduction of a halogen atom at the benzylic position of boronic esters creates α-halogenated boronic esters, which are highly versatile synthetic intermediates. A convenient method for this transformation is the visible light-induced C-H bromination of readily available benzyl boronic esters. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and proceeds under mild conditions with good functional group tolerance. The mechanism is believed to be a radical chain reaction where light initiates the formation of a bromine radical, which then abstracts a benzylic hydrogen. organic-chemistry.org The resulting resonance-stabilized benzylic radical reacts with NBS or Br₂ to yield the α-bromo boronate and propagate the chain. This method provides a clean and practical alternative to using harsh or toxic reagents like elemental bromine. The resulting α-bromo boronates can often be used directly or purified, although some are noted to be labile on silica gel.
Protodeboronation, the replacement of a boronic ester group with a hydrogen atom, is a crucial transformation, especially at the end of a synthetic sequence. While boronic esters are significantly more stable than the corresponding boranes, making their protodeboronation more challenging, catalytic methods have been developed to achieve this efficiently.
A catalytic protodeboronation of unactivated alkyl pinacol boronic esters, including benzylic types, has been developed utilizing photoredox catalysis. The reaction is proposed to proceed through a radical pathway. A photoexcited catalyst oxidizes a phenyl boron ate complex, which is formed in situ, to generate an alkyl radical. This radical is then reduced and protonated to yield the final protodeboronated product. This radical-based approach provides a mild and effective way to cleave the C–B bond in stable pinacol esters, a transformation that is difficult under traditional conditions.
Table 2: Summary of Diverse Synthetic Manipulations
| Transformation | Reagents | Key Features | Product Type | Reference(s) |
|---|---|---|---|---|
| Benzylic Halogenation | NBS, Visible Light | Mild conditions, good functional group tolerance, radical mechanism | α-Bromo Benzylboronic Ester | |
| Protodeboronation | Photoredox Catalyst, H-atom source | Catalytic, radical pathway, suitable for stable pinacol esters | Alkane (Ar-CH₃) | |
| Formation of Boracycles | BuLi, B(OiPr)₃ (from o-bromobenzyl alcohol) | Intramolecular cyclization, forms a five-membered ring | Benzoboroxole | researchgate.net |
This table is interactive and can be sorted by column.
Boracycles, or boron-containing heterocycles, are compounds with unique chemical and electronic properties. While not a direct transformation of this compound itself, related benzylic precursors can be used to construct these structures. A key example is the synthesis of benzoboroxoles, which are five-membered cyclic boronic esters fused to a benzene ring. researchgate.net These can be prepared from readily available o-bromobenzyl alcohols. researchgate.net The synthesis involves a dilithiation step using butyllithium, followed by an intramolecular reaction with an electrophilic boron source like triisopropyl borate (B1201080). researchgate.net The subsequent acidic workup yields the 1-hydroxy-benzoboroxole, a stable cyclic boronic acid derivative where the benzylic carbon is part of the heterocyclic ring. researchgate.net This strategy demonstrates the utility of intramolecular C–B bond formation from a benzylic intermediate to access important boracycles.
Minisci-Type Reactions
The Minisci reaction is a powerful tool in organic synthesis for the alkylation of electron-deficient heterocycles via a radical mechanism. Traditionally, alkyl radicals for this reaction are generated from carboxylic acids, halides, or other precursors. More recently, alkylboronic acids and their derivatives, including this compound, have emerged as effective radical sources under milder conditions, often facilitated by photoredox catalysis.
In the context of Minisci-type reactions, this compound serves as a precursor to the benzyl radical. The high potential required for the oxidation of boronic acids and their pinacol esters, however, necessitates an activation strategy to facilitate radical generation by common photocatalysts kuleuven.be. One approach involves the formation of a Lewis acid-base adduct. For instance, a pyridine-derived Lewis base can coordinate to the boronic ester, and this adduct is essential for the photoredox activation nih.govd-nb.info.
Photoredox-mediated Minisci reactions have been developed using various catalysts and oxidants. For example, a dual photoredox/cobalt-catalyzed Minisci-type reaction has been shown to be effective with boronic acids and their derivatives kuleuven.be. While benzyl boronic acid itself provided a modest yield in one study, the general methodology highlights the potential for these substrates kuleuven.be. Another system employs [Ru(bpy)3]Cl2 as a photocatalyst and acetoxybenziodoxole as an oxidant to efficiently generate alkyl radicals from alkyl boronic acids for the alkylation of N-heteroarenes under mild conditions semanticscholar.orgnih.gov.
The scope of these reactions is broad, allowing for the functionalization of various N-heteroarenes. For instance, photoredox-mediated arylations of cyanoarenes have been successfully performed using benzyl boronic esters in a continuous flow process nih.govd-nb.info. In these reactions, more electron-rich benzylboronic esters tend to provide higher yields. It has also been observed that secondary benzylic boronic esters can lead to higher yields than their primary counterparts, which is attributed to the greater stability of secondary alkyl radicals nih.govd-nb.info.
Silver-catalyzed Minisci reactions have also been developed, using Selectfluor as a mild oxidant, which are effective for both heterocycle and quinone alkylation and arylation using boronic acids and their derivatives as radical precursors ucmerced.edu.
The table below summarizes representative examples of Minisci-type reactions involving boronic acid derivatives, illustrating the reaction conditions and outcomes.
| Heterocycle | Boronic Acid Derivative | Catalyst/Oxidant | Solvent | Yield (%) | Reference |
| 4-Cyanopyridine | This compound | Ir/Ni dual catalyst | Acetone | 75 | nih.gov |
| Lepidine | Benzylboronic acid | [Ru(bpy)3]Cl2 / Acetoxybenziodoxole | CH3CN | 68 | semanticscholar.org |
| Isoquinoline | Benzylboronic acid | [Ru(bpy)3]Cl2 / Acetoxybenziodoxole | CH3CN | 72 | semanticscholar.org |
| Quinoline | Phenylboronic acid | AgNO3 / K2S2O8 | DCE/H2O | 85 | nih.gov |
| p-Benzoquinone | Phenylboronic acid | AgNO3 / Selectfluor | DCE/H2O | 52 | ucmerced.edu |
Mechanistic Insights into Benzylboronic Acid Pinacol Ester Reactivity
Mechanistic Pathways of Lewis Base-Activated Benzylboronates
The reactivity of benzylboronic acid pinacol (B44631) ester can be significantly enhanced through activation with a Lewis base. This activation fundamentally alters the electronic nature of the boron center, rendering the benzylic group nucleophilic and capable of participating in a variety of carbon-carbon bond-forming reactions. nih.gov
The Role of Boronate "Ate" Complexes
The addition of a Lewis base, typically an organolithium reagent like s-butyllithium or an aryllithium, to benzylboronic acid pinacol ester leads to the formation of a tetracoordinate boronate "ate" complex. researchgate.netnih.govacs.org This process involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, transforming the neutral, trigonal planar boronic ester into a negatively charged, tetrahedral boronate species. researchgate.net
This "ate" complex formation is crucial as it increases the nucleophilicity of the benzyl (B1604629) group attached to the boron. nih.gov The negative charge on the boron atom enhances the electron density of the C-B bond, making the benzyl group more susceptible to transfer to an electrophile. Studies have shown that the nucleophilicity of these boronate complexes is influenced by several factors, including the nature of the boronic ester (neopentyl glycol esters are more nucleophilic than pinacol esters) and the presence of electron-donating groups on the aromatic ring of the benzyl group. researchgate.net
The utility of these "ate" complexes has been demonstrated in various reactions, such as the benzylation of aldehydes and imines. nih.govresearchgate.netnih.gov For instance, the reaction of the s-butyllithium-activated this compound with aldehydes proceeds in high yields, with the benzyl group being chemoselectively transferred over the sec-butyl group. nih.gov
| Activator | Electrophile | Product | Yield (%) |
| s-Butyllithium | Benzaldehyde | 1-Phenyl-2-phenylethanol | 79 |
| s-Butyllithium | N-tert-Butanesulfinylaldimine | Diastereomeric amino alcohols | Good |
This table illustrates the effectiveness of Lewis base activation in promoting the nucleophilic transfer of the benzyl group.
Single Electron Transfer (SET) Mechanisms and Radical Intermediates
In addition to the classical two-electron pathway involving nucleophilic attack of the "ate" complex, reactions of this compound can also proceed through single electron transfer (SET) mechanisms, leading to the formation of radical intermediates. This is particularly relevant in photoredox catalysis. cam.ac.uk
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in an SET event with the boronate "ate" complex. cam.ac.uk For example, an excited iridium photocatalyst can oxidize the "ate" complex, generating a benzyl radical and the neutral boronic ester. This benzyl radical can then add to an acceptor, such as an activated alkene or a carbonyl compound. cam.ac.uk
Alternatively, the photocatalyst can reduce the electrophile, generating a radical anion which then reacts with the boronate complex. cam.ac.uk The resulting radical anion of the boronate complex can then undergo fragmentation to generate the desired product. These SET pathways provide a mild and efficient route for C-C bond formation, avoiding the need for harsh reagents. cam.ac.ukrsc.org
Some studies have also explored the generation of borane (B79455) radical anions through chemical reduction, which can then activate molecules like dihydrogen via a homolytic cleavage pathway, representing a departure from the traditional heterolytic cleavage seen in frustrated Lewis pair (FLP) chemistry. nih.gov
Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metals, particularly palladium, play a pivotal role in mediating reactions involving this compound. acs.orgacs.org A prominent example is the palladium-catalyzed decarbonylative borylation of benzylic acids, which provides a direct route to benzylboronates. acs.orgacs.org
The proposed catalytic cycle for this transformation typically involves the following key steps: acs.orgacs.org
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition into the C-O bond of an activated benzylic carboxylic acid (often activated as an anhydride).
Decarbonylation: The resulting acylpalladium(II) intermediate extrudes carbon monoxide to form a benzylpalladium(II) species.
Transmetalation: This intermediate then undergoes transmetalation with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a benzylboronate-palladium complex.
Reductive Elimination: Finally, reductive elimination from this complex yields the desired this compound and regenerates the palladium(0) catalyst.
Competitive experiments have provided further insight, showing that substrates with electron-withdrawing groups and less steric hindrance exhibit higher reactivity in these catalytic cycles. acs.org
In iridium-catalyzed asymmetric allylations, the proposed mechanism involves the oxidative addition of an iridium(I) complex to the allylic electrophile to form a π-allyl-iridium intermediate. This electrophilic species then reacts with the boronate "ate" complex in an outer-sphere pathway to form the C(sp³)–C(sp³) bond with high stereoselectivity. acs.org
Spectroscopic and Electrochemical Investigations (e.g., ¹¹B NMR, Cyclic Voltammetry)
A variety of spectroscopic and electrochemical techniques are instrumental in probing the mechanistic details of reactions involving this compound.
¹¹B NMR Spectroscopy: This technique is particularly powerful for studying boron-containing species. nih.govnsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. nsf.gov For instance, the trigonal sp²-hybridized boron in this compound exhibits a characteristic chemical shift. nsf.govrsc.org Upon formation of the tetrahedral sp³-hybridized "ate" complex with a Lewis base, a significant upfield shift is observed. nih.govnsf.gov This allows for the direct observation and characterization of the key reactive intermediate. ¹¹B NMR has been used to study the mechanism of the benzylation of aldehydes, confirming the formation of the boronate "ate" complex. nih.govnih.gov
| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |
| This compound | sp² | ~33-35 |
| Boronate "ate" complex | sp³ | Significant upfield shift from the sp² species |
This table provides a general guide to the ¹¹B NMR chemical shifts for different boron species.
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of species in solution. In the context of this compound reactivity, CV can be used to determine the reduction and oxidation potentials of the reactants, intermediates, and catalysts involved in SET pathways. cam.ac.uk For example, the reduction potential of the photocatalyst is a crucial parameter in photoredox reactions, as it determines whether it can effectively engage in an electron transfer with the boronate complex or the electrophile. cam.ac.uk
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of various reactions involving benzylboronic acid pinacol (B44631) ester. By mapping the potential energy surfaces of reactions, DFT allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a step-by-step understanding of how reactants are converted to products. umn.eduresearchgate.nettib.eu
One significant area of application has been in the study of photoredox catalysis. For instance, in the dual iridium- and nickel-catalyzed C(sp²)–C(sp³) coupling, DFT calculations have been used to investigate the formation of an adduct between benzylboronic acid pinacol ester and a pyridine-derived Lewis base. d-nb.info These in-silico studies confirmed that the formation of this complex facilitates the single-electron oxidation of the boronic ester, a key step in the generation of the reactive benzylic radical. d-nb.info The calculations provided insight into the equilibrium constants for the formation of these Lewis acid-base adducts and their corresponding single-electron oxidation potentials. d-nb.info
Similarly, in the context of visible-light-induced transformations, DFT has been employed to study the formation of electron donor-acceptor (EDA) complexes. researchgate.netresearchgate.net These studies have examined the interaction between boronic esters and other molecules, helping to explain the observed reactivity and the mechanism of photoinduced borylation. researchgate.netresearchgate.net For example, DFT calculations on the EDA complex of bis(pinacol)diboron with aryl N-hydroxyphthalimide have provided a deeper understanding of the photoinduced process. researchgate.net
Furthermore, DFT has been used to model the 1,2-boron shift of β-boryl radicals generated from bis-boronic esters. These calculations revealed a low activation barrier for the migration of a secondary boronic ester to a primary radical, explaining the facile nature of this rearrangement. nih.gov In nickel-catalyzed decarbonylative cross-coupling reactions of esters with boronic acids, theoretical calculations have been crucial in uncovering the key mechanistic features of this unconventional transformation where the phenyl ester moiety acts as a leaving group. nih.gov
The table below summarizes some key DFT findings in the mechanistic elucidation of reactions involving this compound and related organoboron compounds.
| Reaction Type | Key Mechanistic Insight from DFT | Reference(s) |
| Photoredox C(sp²)–C(sp³) Coupling | Formation of a Lewis base-boronic ester adduct facilitates single-electron oxidation. | d-nb.info |
| Photoinduced Borylation | Elucidation of the structure and energetics of electron donor-acceptor (EDA) complexes. | researchgate.netresearchgate.net |
| 1,2-Boron Shift in β-Boryl Radicals | Calculation of a low activation barrier for the 1,2-boron shift, confirming its facility. | nih.gov |
| Nickel-Catalyzed Decarbonylative Coupling | Uncovering the mechanistic pathway of decarbonylative cross-coupling where a phenyl ester acts as a leaving group. | nih.gov |
| Photoredox Coupling with Carbonyls | Investigation of the proposed mechanism involving a ketyl radical anion attacking the this compound. | cam.ac.uk |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational models, particularly those based on DFT, have proven to be powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. researchgate.net These predictive capabilities are invaluable for designing new synthetic methods and for understanding the factors that control the outcome of a chemical reaction.
In terms of reactivity, DFT calculations can help to rationalize why certain substrates are more reactive than others. For example, in photoredox-catalyzed C(sp²)–C(sp³) coupling reactions, it has been observed that electron-rich organoboron compounds generally give higher yields. d-nb.info This is consistent with a single-electron oxidation mechanism, as a higher electron density on the boronate makes it more susceptible to oxidation. DFT calculations can quantify this effect by calculating the oxidation potentials of different substituted benzylboronic acid pinacol esters. It has also been noted that boronic acids are generally more reactive than their corresponding pinacol esters, a difference that can be rationalized by the differing electron-withdrawing abilities of the hydroxyl and pinacolato groups. researchgate.net
Regioselectivity, the preference for reaction at one position over another, is another area where DFT provides crucial insights. In the functionalization of 1,2-bis-boronic esters, photoredox-catalyzed mono-deboronation generates a primary β-boryl radical. nih.gov This radical can then undergo a rapid 1,2-boron shift to form a thermodynamically more stable secondary radical, leading to selective functionalization at the more hindered position. nih.gov DFT calculations have been used to model this process and have shown that the 1,2-boron shift is a very facile process with a low activation barrier. nih.gov Similarly, in the visible-light-activated coupling of 1,2-bis-boronic esters, regioselective activation of the sterically less hindered primary boronic ester is a key step. nih.gov
The prediction of stereoselectivity, particularly enantioselectivity in asymmetric reactions, is a more complex challenge where DFT has made significant contributions. In nickel-catalyzed enantioselective hydroalkylation reactions, for instance, DFT studies can be used to model the transition states leading to the different stereoisomers. researchgate.net By comparing the energies of these transition states, it is possible to predict which enantiomer will be formed in excess. Mechanistic studies, often supported by DFT calculations, are crucial for understanding the origin of chemo- and enantioselectivity in these complex transformations. researchgate.net
The following table provides examples of how computational studies have been used to predict the outcomes of reactions involving this compound and related compounds.
| Predicted Property | Computational Approach | Key Finding | Reference(s) |
| Reactivity | Calculation of oxidation potentials | Electron-rich boronic esters are more easily oxidized, leading to higher reactivity in photoredox catalysis. | d-nb.info |
| Reactivity | Comparison of boronic acids and esters | Boronic acids are predicted to be more reactive than their pinacol esters due to electronic effects. | researchgate.net |
| Regioselectivity | Modeling of radical rearrangement | A low activation barrier for the 1,2-boron shift explains the selective functionalization at the more substituted position. | nih.gov |
| Stereoselectivity | Transition state modeling in asymmetric catalysis | DFT calculations help to elucidate the origin of enantioselectivity in nickel-catalyzed reactions. | researchgate.net |
Modeling of Electron Donor-Acceptor (EDA) Complexes and Radical Formation
The formation of electron donor-acceptor (EDA) complexes is a key feature in many modern synthetic methods, particularly those initiated by visible light. nih.govbeilstein-journals.org this compound and related organoboron compounds can act as electron donors in these complexes, leading to the generation of radical species upon photoexcitation. researchgate.netresearchgate.net Computational modeling has been essential in understanding the structure, stability, and photochemical behavior of these transient species.
DFT and time-dependent DFT (TD-DFT) are the primary tools used to study EDA complexes. These methods can predict the geometry of the complex, the charge transfer character of the interaction, and the electronic absorption spectrum. beilstein-journals.org For instance, the formation of an EDA complex between an electron-rich boronate and an electron-deficient aryl nitrile has been proposed as the key step in a catalyst-free photoinduced coupling reaction. nih.gov Visible-light irradiation of this complex is believed to initiate a single electron transfer (SET) to generate a radical ion pair, which then proceeds to the final product. nih.gov
In the context of photoredox catalysis, the activation of boronic esters often involves the formation of a more electron-rich boronate complex through the addition of a Lewis base. nih.govmaastrichtuniversity.nl This boronate complex can then form an EDA complex with a suitable acceptor. DFT calculations have been used to model these activated boronate complexes and to study their interaction with photocatalysts or other reagents. d-nb.info These studies have provided evidence for the formation of these complexes and have helped to rationalize the observed reactivity. d-nb.info
The subsequent formation of radicals from these EDA complexes is another area where computational modeling provides valuable insights. Upon photoexcitation, an electron is transferred from the donor (the boronate complex) to the acceptor. This process leads to the formation of a radical cation of the donor and a radical anion of the acceptor. nih.gov The boronate radical cation can then undergo fragmentation to generate a benzyl (B1604629) radical and a neutral boronic ester. DFT calculations can be used to model the energetics of this fragmentation process and to understand the factors that influence the efficiency of radical generation. maastrichtuniversity.nl
The table below highlights key aspects of modeling EDA complexes and radical formation involving this compound and its derivatives.
| Modeled Process | Computational Method | Key Insights | Reference(s) |
| EDA Complex Formation | DFT, TD-DFT | Prediction of complex geometry, charge transfer character, and UV-Vis absorption spectra. | nih.govbeilstein-journals.org |
| Activation by Lewis Bases | DFT | Modeling of the formation of more electron-rich and redox-active boronate complexes. | d-nb.infonih.govmaastrichtuniversity.nl |
| Radical Generation | DFT | Elucidation of the fragmentation pathway of the boronate radical cation to form a benzyl radical. | maastrichtuniversity.nl |
| Reaction Initiation | DFT | Confirmation that photoexcitation of the EDA complex initiates single electron transfer. | nih.gov |
Future Perspectives and Advanced Research Avenues
Development of Highly Efficient and Sustainable Catalytic Systems
The development of catalytic systems for reactions involving benzylboronic acid pinacol (B44631) ester is rapidly evolving towards greater efficiency and sustainability. While palladium and iridium catalysts have been instrumental, the focus is shifting to more earth-abundant and less toxic metals.
Recent advancements include the use of magnesium as a catalyst in the reductive coupling of benzyl (B1604629) halides with pinacolborane. organic-chemistry.orgresearchgate.net This method offers a sustainable alternative to traditional heavy metal catalysts. Similarly, iron-catalyzed benzylic C-H borylation has been reported, providing a cost-effective and environmentally benign route to benzylboronic acid pinacol esters. acs.orgescholarship.org These iron-catalyzed reactions can proceed under mild conditions and with short reaction times, targeting primary and secondary C(sp³)–H bonds with high selectivity. acs.orgescholarship.orgresearchgate.net
Photocatalysis represents another burgeoning area for sustainable synthesis. Light-mediated protocols, often in tandem with nickel catalysis, enable the activation of benzylboronic acid pinacol ester under mild conditions, facilitating various cross-coupling reactions. cam.ac.uk The use of visible light as a renewable energy source significantly enhances the green credentials of these synthetic methods.
Applications in Continuous Flow Synthesis for Scalability and Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. This compound is proving to be an ideal substrate for a variety of flow-based synthetic transformations.
The dual iridium- and nickel-catalyzed C(sp²)–C(sp³) arylation of benzyl boronic esters has been successfully implemented in a continuous flow system. acs.orgorganic-chemistry.org This approach not only allows for high-throughput synthesis but also circumvents solubility issues often associated with certain borate (B1201080) salts. organic-chemistry.org The precise control over reaction parameters in a flow reactor leads to improved yields and cleaner reaction profiles.
Photochemical homologation of boronic acids with N-tosylhydrazones to produce benzylboronates has also been adapted to continuous flow conditions. researchgate.net The use of a DBU/DIPEA base combination allows for a homogeneous reaction mixture suitable for photochemical flow reactors, demonstrating the potential for large-scale production of these valuable building blocks. researchgate.net These examples highlight the adaptability of reactions involving this compound to modern manufacturing technologies, paving the way for more efficient and scalable chemical production.
Late-Stage Functionalization Strategies Using this compound
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late stage of the synthesis. This compound is a key player in the development of novel LSF methods.
Electroreductive conditions have been employed to transform benzylic alcohols, aldehydes, and ketones into the corresponding boronic esters in the presence of pinacolborane. organic-chemistry.orgresearchgate.net This strategy is applicable to a wide range of substrates and can be used for the late-stage functionalization of complex molecules, introducing a versatile handle for further chemical modification. organic-chemistry.orgresearchgate.net
Directed C-H borylation is another powerful tool for LSF. For instance, iron-catalyzed benzylic C-H borylation can selectively introduce a boronic ester group into a molecule containing multiple benzylic C-H bonds. acs.orgescholarship.orgresearchgate.net This high degree of selectivity is crucial when dealing with complex, drug-like molecules where multiple reactive sites may be present. nih.gov The ability to introduce a this compound moiety into a complex scaffold opens up a plethora of possibilities for subsequent cross-coupling reactions, enabling the synthesis of diverse analogues for structure-activity relationship studies.
Design of Novel this compound Derivatives with Tunable Reactivity
The reactivity of this compound can be finely tuned through the rational design of novel derivatives. By introducing substituents with varying electronic and steric properties onto the benzyl ring, chemists can modulate the compound's reactivity in subsequent transformations.
The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of this compound significantly influences its reactivity. For instance, in palladium-catalyzed decarbonylative borylation, substrates with electron-withdrawing groups exhibit higher reactivity compared to those with electron-donating groups. acs.orgacs.org Conversely, in certain photoredox couplings, electron-rich benzylboronic esters can provide higher yields. cam.ac.uk This tunable reactivity is crucial for optimizing reaction conditions and achieving desired outcomes in complex synthetic sequences.
Steric hindrance also plays a critical role in the reactivity of this compound derivatives. Sterically hindered derivatives may exhibit different selectivity or reactivity profiles compared to their less encumbered counterparts. researchgate.net For example, in the synthesis of dihydrodibenzoborepins, the use of sterically bulky aryl groups on the boronic ester required higher boiling point solvents to achieve good yields. mdpi.com The deliberate design of sterically demanding benzylboronic acid pinacol esters can therefore be a strategic tool to control the outcome of a reaction.
The development of novel boronate esters, such as xanthopinacol boronates, offers another avenue for tuning reactivity and stability. These derivatives can provide enhanced stability and offer orthogonal cleavage conditions compared to the standard pinacol ester, expanding the synthetic utility of benzylboronic acid derivatives.
Iterative Synthesis Strategies Utilizing this compound
Iterative synthesis, the sequential addition of building blocks to a growing molecular chain, is a powerful strategy for the rapid construction of complex molecules with repeating subunits, such as polyketides and polyols. This compound is a key component in the development of such "assembly-line" synthetic approaches.
The homologation of boronic esters using chiral lithiated carbamates allows for the iterative growth of carbon chains with excellent stereocontrol. Since the product of each homologation is another boronic ester, the process can be repeated to build up complex stereodefined carbon skeletons. This strategy has been successfully applied to the synthesis of natural products.
Another iterative approach involves the sequential asymmetric diboration of a terminal alkene followed by a regio- and stereoselective homologation of the resulting primary boronic ester. researchgate.net This process generates 1,3-bis(boronic esters) that can be further elaborated through subsequent iterations, providing access to complex polyboronic esters which are precursors to polyols and other polyfunctionalized hydrocarbons. researchgate.net These iterative strategies, which rely on the versatile reactivity of the boronic ester functional group, are paving the way for the automated synthesis of complex molecules.
Q & A
Q. What are the standard synthetic protocols for preparing benzylboronic acid pinacol ester, and what reaction conditions are critical for success?
this compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves reacting an aryl iodide with this compound in the presence of Pd₂(dba)₃ (8 mol%), PPh₃ (1.0 equiv), and Ag₂O (1.5 equiv) in THF at 70°C overnight. Post-reaction, the mixture is filtered through silica, washed with saturated NaHCO₃ and brine, dried, and purified via column chromatography . Key factors include maintaining anhydrous conditions, precise catalyst loading, and inert atmosphere to prevent boronic ester decomposition.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Spectroscopic characterization involves:
- ¹H/¹³C NMR : Peaks for the pinacol methyl groups (δ ~1.0–1.3 ppm) and the benzyl aromatic protons (δ ~7.2–7.4 ppm).
- FT-IR : B-O stretching vibrations (~1350–1310 cm⁻¹) and C-H stretches for the pinacol moiety.
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 219.152 for C₁₃H₁₉BO₂).
Theoretical calculations (DFT) can corroborate experimental data by predicting vibrational modes and electronic properties .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Under inert atmosphere (argon/nitrogen) at <-20°C to prevent hydrolysis.
- Solubility : Insoluble in water; use THF, DCM, or acetone for dissolution.
- Safety : Avoid skin/eye contact (Xi hazard) and use fume hoods to mitigate vapor exposure .
Advanced Research Questions
Q. How can researchers address challenges in achieving high enantioselectivity during allylboration reactions using this compound derivatives?
Low E/Z selectivity in allylboration can be resolved by generating borinic esters in situ. For example, adding nBuLi to α-substituted allyl pinacol boronic esters, followed by trapping with TFAA, forms intermediates that undergo allylboration with >90% E selectivity. Monitoring via ¹¹B NMR confirms borinic ester formation, enabling precise control over stereochemistry .
Q. What mechanistic insights explain the photoinduced decarboxylative borylation of carboxylic acids to form boronic esters?
This radical-mediated process involves:
Photoactivation : Visible light initiates radical formation from N-hydroxyphthalimide esters.
Radical Chain Propagation : Borylation occurs via boryl radical intermediates, bypassing metal catalysts.
Termination : Radical recombination yields the boronic ester. Key evidence includes radical trapping experiments and the lack of catalytic additives .
Q. How can overlapping NMR resonances be resolved when characterizing this compound derivatives in complex scaffolds?
For congested ¹³C spectra (e.g., in benzo[b]furan derivatives), alternative strategies include:
Q. What strategies optimize Suzuki coupling yields when incorporating this compound into multi-step syntheses of bioactive molecules?
In peptidomimetic synthesis (e.g., Dmt-Tiq analogues), optimization includes:
- Catalyst Selection : Pd(dppf)Cl₂ for enhanced stability.
- Solvent Systems : Acetone/water mixtures to balance solubility and reactivity.
- Stepwise Deprotection : Sequential Boc removal and peptide coupling to avoid side reactions .
Q. How can contradictory selectivity data in boronic ester reactions be reconciled, such as E/Z reversals under modified conditions?
Contradictions arise from competing reaction pathways. For β-methallyl pinacol boronic esters, standard conditions favor Z-selectivity, while borinic ester intermediates (via nBuLi/TFAA) reverse selectivity to E > 90%. Systematic ¹¹B NMR monitoring and kinetic studies are critical to identify dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
